Nystatin (Fungicidin)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in ether

In water, 3.60X10+2 mg/L at 24 °C

Canonical SMILES

Isomeric SMILES

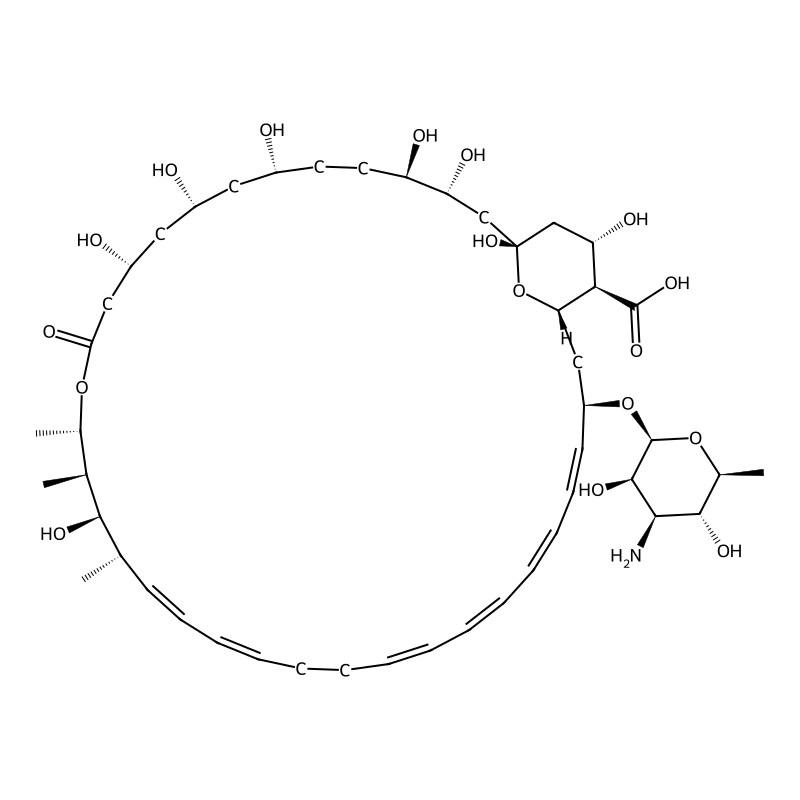

Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.

Nystatin is a polyene macrolide antifungal agent that is primarily used to treat fungal infections, particularly those caused by Candida species. It was first discovered in 1950 and has since been utilized extensively for its effectiveness against superficial fungal infections, particularly in the skin and mucous membranes. Nystatin operates by binding to ergosterol, a key component of fungal cell membranes, leading to cell death through the formation of pores that disrupt membrane integrity . Its chemical formula is , and it is characterized by a complex structure that includes multiple conjugated double bonds, which are integral to its mechanism of action .

The primary chemical reaction involving nystatin is its interaction with ergosterol in the fungal cell membrane. When nystatin binds to ergosterol, it forms oligomeric complexes that create pores within the membrane. This pore formation leads to increased permeability, allowing ions and small molecules to leak out, ultimately resulting in cell lysis and death . The interaction is selective for fungi due to nystatin's higher affinity for ergosterol compared to cholesterol, which is found in mammalian cells .

Nystatin exhibits both fungicidal and fungistatic properties, depending on its concentration. At higher concentrations, it kills fungal cells by disrupting their membrane integrity, while at lower concentrations, it can inhibit their growth . Its efficacy is particularly noted against Candida albicans, but resistance can develop in other Candida species. Importantly, nystatin has minimal activity against bacteria, protozoa, or viruses . The drug's systemic absorption is negligible when administered orally or topically, making it suitable for localized infections without significant systemic toxicity .

Nystatin is biosynthesized by the bacterium Streptomyces noursei through a polyketide synthesis pathway. The biosynthetic process involves several gene clusters responsible for the production of the macrolide structure and its post-synthetic modifications. Key enzymes involved include polyketide synthases and glycosyltransferases that facilitate the assembly and modification of the nystatin molecule . The production process can be optimized through fermentation techniques to enhance yield and purity.

Nystatin is primarily used for treating superficial infections caused by fungi, including:

- Cutaneous candidiasis: Topical application for skin infections.

- Oropharyngeal candidiasis: Oral suspension for infections in the mouth and throat.

- Gastrointestinal candidiasis: Oral tablets for intestinal infections.

Due to its limited systemic absorption, nystatin is not used for invasive fungal infections but remains a critical option for localized fungal diseases .

Research has shown that nystatin's mechanism of action is influenced by the lipid composition of the target membrane. In membranes enriched with specific phospholipids or sphingolipids, nystatin can induce significant reorganization, affecting pore stability and function . Furthermore, studies indicate that nystatin's cytotoxicity can vary based on the presence of sterols within the membrane, emphasizing the importance of membrane biophysical properties in determining its efficacy and safety profile .

Several compounds share structural and functional similarities with nystatin. Here are some notable examples:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amphotericin B | Polyene | Binds ergosterol; forms pores in fungal membranes | Broad-spectrum antifungal; more systemic toxicity |

| Natamycin | Polyene | Binds ergosterol; disrupts membrane integrity | Used primarily in food preservation |

| Caspofungin | Echinocandin | Inhibits glucan synthesis in fungal cell walls | Effective against Aspergillus species |

| Fluconazole | Azole | Inhibits ergosterol synthesis | Systemic use; effective against various fungi |

Nystatin's uniqueness lies in its specific binding affinity for ergosterol over cholesterol, leading to a selective antifungal action with minimal systemic absorption. This characteristic makes it particularly useful for treating localized infections without causing significant side effects associated with systemic antifungals .

Color/Form

Yellow to tan powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

Livertox Summary

Drug Classes

Antifungal Agents

Therapeutic Uses

MEDICATION (VET):Antifungal; growth promotant

MEDICATION (VET): /Used in treatment of/ intestinal mycosis due to Candida albicans in poultry; occasionally orally in cats and dogs in suspected Candida intestinal overgrowth following antibiotic therapy, and also topically ... as cream or ointment on skin lesions ...

Nystatin vaginal tablets are used as lozenges to treat oropharyngeal candidiasis since their slow dissolution rate provides prolonged oral contact. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for NYSTATIN (9 total), please visit the HSDB record page.

Mechanism of Action

... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...

Vapor Pressure

Absorption Distribution and Excretion

Nystatin is poorly absorbed from the GI tract, and detectable blood concentrations are not obtained after usual doses. Following oral administration, nystatin is excreted almost entirely in feces as unchanged drug.

In healthy individuals, mean salivary nystatin concentrations in excess of those required in vitro for growth inhibition of clinically important Candida persist for approximately 2 hours after the beginning of oral dissolution of two nystatin lozenges (400,000 units) administered simultaneously.

Not absorbed following topical application to intact skin or mucous membranes.

For more Absorption, Distribution and Excretion (Complete) data for NYSTATIN (6 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Adverse effects occur infrequently with oral nystatin therapy. Mild and transitory nausea, vomiting, GI distress, and diarrhea have occurred; high oral doses (e.g., greater than 5 million units daily) are most likely to produce these adverse GI effects. Hypersensitivity reactions have been reported very rarely.

Patients should be instructed to contact their physician if symptoms of irritation or sensitization occur during nystatin therapy. Patients should be warned against interrupting or discontinuing vaginal nystatin therapy during a prescribed regimen, even during menstruation or if symptomatic relief occurs after only a few days of therapy, unless otherwise instructed by their physician. Patients should be advised that adjunctive measures such as therapeutic douches are not necessary and may be inadvisable during vaginal nystatin therapy; however, cleansing douches may be used in nonpregnant women, if desired, for aesthetic effect.

Adverse reactions to topically applied nystatin are very infrequent, even during prolonged use. Irritation has occurred rarely. Hypersensitivity reactions to nystatin have been reported only rarely; however, preservatives (eg, ethylenediamine, parabens, thimerosal) in some of the formulations are associated with a high incidence of contact dermatitis. An acneiform eruption has occurred rarely following topical application of nystatin and triamcinolone acetonide.

For more Drug Warnings (Complete) data for NYSTATIN (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTIFUNGAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Polyene antifungal antibiotic complex containing 3 biologically active compounds, A1,A2,A3. Produced by Streptomyces noursei, S. aureus and other Streptomyces spp.

General Manufacturing Information

/Used/ mostly as antifungal feed additive in control or treatment of crop ... US feed additive regulations use 2,800 units/mg. ... US regulations established zero tolerance for its residue in or on uncooked tissues or by-products (including eggs) of treated animals or poultry if used for human consumption.

Used as food additive permitted in feed and drinking water of animals and ... also permitted in food for human consumption.

Nystatin was found in the mycelium of Streptomyces noursei in 1950 and produced on an industrial scale by Squibb & Sons Co. in 1954. This antibiotic was used orally and topically as the first clinically applied polyene macrolide with antifungal properties.

Analytic Laboratory Methods

A flow microcalorimetric procedure has been developed for bioassay of nystatin. It is assayed by monitoring its effect on respiring culture of saccharomyces cerevisiae.

It is concluded that the newer methods of assay are as reproducible & reliable as agar diffusion & turbidimetric methods & that they are generally more sensitive.

Method: AOAC 974.48; Procedure: microbiological method; Analyte: nystatin; Matrix: feeds; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for NYSTATIN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Most nystatin preparations for topical application to the skin should be stored at 15-30 °C and protected from freezing. Mycostatin® vaginal tablets should be stored at 2-15 °C. Nystatin lozenges for oral topical administration should be stored in tight, light-resistant containers and refrigerated at 2-8 °C.

Stability Shelf Life

Affected by air and moisture

The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.

Nystatin deteriorates on exposure to heat, light, moisture, or air.